molecular formula C6H12Cl2N2S B1396375 Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride CAS No. 1332528-67-2

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Cat. No. B1396375
CAS RN: 1332528-67-2
M. Wt: 215.14 g/mol
InChI Key: PNNGEKKNFIAQHS-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . They are known to have diverse biological activities .


Synthesis Analysis

The synthesis of thiazole compounds often involves the reaction of an alpha-halo ketone or alpha-halo aldehyde with a thioamide . The exact method can vary depending on the specific substituents on the thiazole ring.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy . For example, the InChI code for a similar compound, N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, is 1S/C6H10N2S/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3 .


Chemical Reactions Analysis

Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is 142.22 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine, have been recognized for their antimicrobial properties. They are known to be effective against a range of bacterial strains, including Staphylococcus aureus , E. coli , P. aeruginosa , and S. typhi . This compound could be utilized in the development of new antimicrobial agents that could serve as alternatives to traditional antibiotics, especially in the face of increasing antibiotic resistance.

Anticancer Applications

The thiazole ring is a common feature in many anticancer drugs due to its ability to interact with various biological targets. Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine derivatives can be synthesized and modified to enhance their antitumor and cytotoxic activities . Research in this area could lead to the development of novel cancer therapies with improved efficacy and reduced side effects.

Analgesic and Anti-inflammatory Uses

Compounds containing the thiazole moiety have shown significant analgesic and anti-inflammatory activities . Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride could be incorporated into the design of new pain relief medications that offer an alternative to opioids and nonsteroidal anti-inflammatory drugs (NSAIDs), potentially with fewer adverse effects.

Antiviral Research

Thiazole derivatives have been explored for their antiviral properties, particularly against HIV and other viruses . Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride could be a key ingredient in the synthesis of new antiviral drugs that could contribute to the treatment of viral infections.

Neuroprotective Properties

The neuroprotective potential of thiazole compounds is another promising area of research. These compounds can play a role in the synthesis of neurotransmitters and have implications in the treatment of neurodegenerative diseases . Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride could be used to develop drugs that protect neural tissue and improve cognitive functions.

Antidiabetic Activity

Thiazole derivatives have been associated with antidiabetic activity, offering a new avenue for the treatment of diabetes . The compound could be investigated for its potential to regulate blood sugar levels and provide a new strategy for managing diabetes.

Antioxidant Effects

The antioxidant properties of thiazole derivatives make them candidates for combating oxidative stress-related conditions . Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride could be used in the development of supplements or drugs aimed at reducing oxidative damage in cells.

Hepatoprotective Applications

Thiazole compounds have shown hepatoprotective activities, suggesting their use in the treatment of liver diseases . Research into Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride could lead to new therapies that help in the protection and regeneration of liver tissue.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that they may interact with multiple targets.

Biochemical Pathways

Thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.

Result of Action

Given the reported analgesic and anti-inflammatory activities of certain thiazole derivatives , it is possible that this compound may have similar effects.

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. For example, the SDS for a similar compound, N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, indicates that it is dangerous and can cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

The future directions for research on thiazole compounds could include exploring their potential uses in medicine, as many thiazoles have shown promising biological activity . Further studies could also investigate the synthesis of new thiazole derivatives and their properties.

properties

IUPAC Name

N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-6(3-7-2)9-4-8-5;;/h4,7H,3H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNGEKKNFIAQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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